molecular formula C12H10BrNO3 B14299616 1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 113929-35-4

1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No.: B14299616
CAS No.: 113929-35-4
M. Wt: 296.12 g/mol
InChI Key: OHYOVDDXXVZMKR-UHFFFAOYSA-N
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Description

1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the bromophenyl and oxoethyl groups further enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and pyrrolidine-2,5-dione.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: In the industrial sector, it is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as pyrrolidine-2,5-dione, pyrrolizines, and pyrrolidine-2-one share structural similarities with this compound.

    Uniqueness: The presence of the bromophenyl and oxoethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other pyrrolidine derivatives.

Properties

CAS No.

113929-35-4

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

1-[2-(2-bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H10BrNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2

InChI Key

OHYOVDDXXVZMKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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